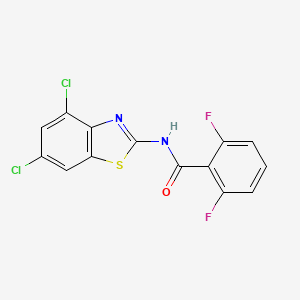

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F2N2OS/c15-6-4-7(16)12-10(5-6)22-14(19-12)20-13(21)11-8(17)2-1-3-9(11)18/h1-5H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFHQMFFWJRTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

Agriculture: It may be used as a pesticide or herbicide due to its ability to interact with specific biological targets in plants and pests.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazole/Thiazole Derivatives

- N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (Compound 5)

This thiazole-based analog replaces the benzothiazole ring with a thiazole ring and substitutes the 4-position with a 3,4-dichlorophenyl group. Its synthesis via HATU-mediated coupling achieved a 22% yield, indicating moderate reactivity due to steric hindrance from the dichlorophenyl group . - N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (3d) and N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (3j)

These analogs differ in the position of fluorine on the benzothiazole ring. Compound 3j exhibited a higher synthesis yield (70%) compared to 3d (24%), suggesting that substituent positioning significantly impacts reaction efficiency. Both compounds display high thermal stability (melting points >247°C) and spectral features (e.g., IR C=O stretch at ~1677 cm⁻¹) consistent with the benzamide core .

Benzoylurea Insecticides

- Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) A well-known chitin synthesis inhibitor, diflubenzuron shares the 2,6-difluorobenzamide moiety but replaces the benzothiazole group with a urea linkage. Diflubenzuron is classified as a marine pollutant (UN3082) .

- Teflubenzuron and Hexaflumuron These analogs feature trifluoroethoxy or tetrafluoroethoxy substituents on the phenyl ring. Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) demonstrates enhanced insecticidal activity due to electron-withdrawing fluorine atoms, which stabilize the molecule against metabolic degradation .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Substituents: Chlorine and fluorine atoms at key positions enhance bioactivity by increasing electrophilicity and resistance to hydrolysis. For example, the 4,6-dichloro substitution on the benzothiazole ring in the target compound likely improves target binding affinity compared to non-halogenated analogs .

- Ring System Modifications : Replacing the benzothiazole ring with thiazole (Compound 5) or urea (diflubenzuron) alters molecular geometry and electronic distribution, impacting target specificity. Benzothiazole derivatives may exhibit improved lipophilicity, favoring penetration through insect cuticles .

Physical and Regulatory Properties

| Property | Target Compound | Diflubenzuron | Teflubenzuron |

|---|---|---|---|

| Molecular Weight | ~394.2 (estimated) | 310.7 | 381.1 |

| Melting Point | >250°C (inferred from 3d/3j) | 230–232°C | 222–224°C |

| Environmental Hazard | Likely Class 9 (marine pollutant) | UN3082, Class 9 | Not specified in evidence |

| Spectral Data | IR C=O ~1677 cm⁻¹ (analog) | NMR δ 7.0–7.8 (aromatic H) | Similar IR/NMR to analogs |

Biological Activity

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family and is characterized by the presence of chlorine and fluorine atoms. Its chemical structure is represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C14H6Cl2F2N2OS

- Molecular Weight: 381.16 g/mol

This compound exhibits its biological activity primarily through interactions with specific molecular targets. It has been shown to bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound's fluorination plays a crucial role in enhancing its binding affinity and metabolic stability.

Antibacterial Activity

Research indicates that compounds with a difluorobenzamide motif exhibit significant antibacterial properties. For instance, studies comparing this compound with other benzamide derivatives have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves inhibition of the FtsZ protein, a critical component in bacterial cell division.

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | S. aureus, B. subtilis | FtsZ protein inhibition |

| 2,6-Difluoro-3-methoxybenzamide | S. aureus | FtsZ protein inhibition |

The difluorobenzamide scaffold enhances hydrophobic interactions with the target proteins, leading to improved antibacterial efficacy compared to non-fluorinated counterparts .

Antifungal Activity

In addition to antibacterial properties, this compound has exhibited antifungal activity against various strains of fungi. The introduction of functional groups such as -OH and -OCH3 has been shown to enhance both antibacterial and antifungal activities in related compounds .

Case Studies

-

Study on Antibacterial Efficacy:

A study conducted on a series of benzothiazole derivatives including this compound revealed that the compound effectively inhibited bacterial growth in vitro. The study utilized both qualitative and quantitative assays to measure the minimum inhibitory concentration (MIC) against various bacterial strains. -

Molecular Docking Studies:

Molecular docking studies have provided insights into the binding interactions between the compound and the FtsZ protein. These studies suggest that the difluorobenzamide motif facilitates key hydrophobic interactions that are critical for effective inhibition .

Q & A

Q. What synthetic routes are recommended for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-amino-4,6-dichlorobenzothiazole with 2,6-difluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC). Purity is validated using HPLC (≥98% purity threshold) and confirmed via melting point analysis. For structural confirmation, X-ray crystallography (using SHELXL ) or NMR (1H/13C, 19F) is recommended. Recrystallization in acetone/water mixtures improves crystal quality for diffraction studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C/19F NMR : To confirm substituent positions and fluorine environments.

- FTIR : To identify carbonyl (C=O, ~1650 cm⁻¹) and benzothiazole ring vibrations.

- Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) validation.

- X-ray Diffraction : Resolves bond angles/dihedral angles (e.g., SHELX refinement ).

Q. How can solubility challenges in biological assays be addressed?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-saturate aqueous buffers and validate stability via UV-Vis spectroscopy. For in vivo studies, nanoemulsion formulations improve bioavailability .

Advanced Questions

Q. How can contradictions in reported bioactivity data for benzamide derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature, solvent). Standardize protocols using OECD guidelines (e.g., insecticidal activity via WHO larval immersion tests). Cross-validate with orthogonal methods:

- Enzyme Inhibition Assays : Compare IC50 values against chitin synthase .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to target receptors .

- Field Trials : Control environmental variables (humidity, UV exposure) .

Q. What computational strategies predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Estimate log Kow (octanol-water partition coefficient) and bioaccumulation potential. Compare with experimental log Pow (<4) and BCF (78–360 in Lepomis macrochirus) from OECD 301B biodegradation studies .

- Molecular Dynamics Simulations : Model hydrolysis rates under varying pH/temperature.

- Ecotoxicity Profiling : Use Daphnia magna acute toxicity tests (LC50) to align with regulatory thresholds .

Q. What crystallographic strategies resolve disorder in the benzothiazole moiety?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.

- Refinement : Apply SHELXL’s PART instruction to model disordered atoms (e.g., chlorine or fluorine positions) with occupancy constraints .

- Validation : Check R-factors (target R1 < 0.05) and validate via PLATON’s ADDSYM to detect missed symmetry .

Key Considerations for Researchers

- Structural Analysis : Prioritize single-crystal X-ray diffraction for unambiguous confirmation .

- Bioactivity Validation : Use standardized assays (e.g., WHO insect growth regulator protocols) to ensure reproducibility .

- Environmental Impact : Align biodegradation studies with OECD guidelines to meet regulatory requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.